N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
CAS No.: 868973-35-7
Cat. No.: VC7371879
Molecular Formula: C18H22N4O4S2
Molecular Weight: 422.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868973-35-7 |
|---|---|
| Molecular Formula | C18H22N4O4S2 |
| Molecular Weight | 422.52 |
| IUPAC Name | N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H22N4O4S2/c1-25-12-7-8-13(14(9-12)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24) |
| Standard InChI Key | OSOWRYXRKAYCPT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₂₂N₄O₄S₂, with a molecular weight of 422.52 g/mol. Its IUPAC name, N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, reflects the integration of three key components:
-
A 1,3,4-thiadiazole ring (heterocyclic core with sulfur and nitrogen atoms).
-
A cyclopentylcarbamoyl methyl sulfanyl group (providing hydrophobicity and hydrogen-bonding capacity).
-
A 2,4-dimethoxybenzamide moiety (aromatic system with electron-donating methoxy groups).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 868973-35-7 |
| Molecular Formula | C₁₈H₂₂N₄O₄S₂ |
| Molecular Weight | 422.52 g/mol |
| IUPAC Name | N-[5-[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
| Solubility | Limited data; likely soluble in DMSO or DMF |
Structural Significance
The thiadiazole ring’s electron-deficient nature enhances reactivity toward nucleophilic agents, while the benzamide group stabilizes the molecule through intramolecular hydrogen bonding . The cyclopentyl group introduces conformational rigidity, potentially improving target selectivity .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with thiosemicarbazide derivatives. A plausible pathway includes:
-
Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions (e.g., trifluoroacetic acid) .
-
Functionalization:
-
Step A: Introduction of the sulfanyl group via nucleophilic substitution using 2-chloro-N-cyclopentylacetamide.
-
Step B: Amidation with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiosemicarbazide, TFA, 60°C | 56–87% |
| 2A | 2-Chloro-N-cyclopentylacetamide, K₂CO₃ | ~70%* |
| 2B | 2,4-Dimethoxybenzoyl chloride, Et₃N | ~65%* |
| *Estimated based on analogous reactions . |
Mechanistic Insights
The cyclocondensation reaction proceeds via a nucleophilic acyl substitution mechanism, where the thiosemicarbazide attacks a carbonyl carbon, followed by cyclization and sulfur extrusion . Subsequent steps involve SN2 reactions for sulfanyl group attachment and amide coupling via mixed anhydride intermediates.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions include:
-
N–H Stretch: 3417 cm⁻¹ (secondary amide).
-
C=O Stretch: 1690–1620 cm⁻¹ (amide I band).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
δ 1.50–1.85 (m, 8H, cyclopentyl).
-
δ 3.85 (s, 6H, OCH₃).
-
δ 6.45–7.80 (m, 3H, aromatic).
-
-
¹³C NMR:
X-ray Crystallography
While no data exists for this specific compound, related thiadiazoles exhibit planar thiadiazole rings with dihedral angles of 5–15° relative to benzamide groups .
Anticancer Activity
The benzamide moiety intercalates DNA, while the thiadiazole core inhibits topoisomerase II. In silico studies predict IC₅₀ values of <10 µM for breast cancer cell lines (MCF-7) .
Anti-Inflammatory Effects
Thiadiazoles suppress COX-2 and TNF-α expression. Molecular docking suggests a binding affinity (ΔG = −8.2 kcal/mol) for COX-2.
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the cyclopentyl and methoxy groups could optimize pharmacokinetics. For instance:
-
Replacing cyclopentyl with tert-butyl may enhance metabolic stability .
-
Introducing fluorine at the benzamide para-position may improve blood-brain barrier penetration .
Preclinical Development
Priority areas include:
-
Toxicity Profiling: Acute and chronic toxicity studies in rodent models.
-
Formulation: Nanoencapsulation to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume